Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-
CAS No.:
Cat. No.: VC18406247
Molecular Formula: C7H7NO3S
Molecular Weight: 185.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7NO3S |
|---|---|
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | N-(2-methylsulfanyl-3,4-dioxocyclobuten-1-yl)acetamide |
| Standard InChI | InChI=1S/C7H7NO3S/c1-3(9)8-4-5(10)6(11)7(4)12-2/h1-2H3,(H,8,9) |
| Standard InChI Key | ZGMGNPMBXULDIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C(=O)C1=O)SC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure comprises a strained cyclobutene ring substituted at the 1-position with an acetamide group (-NH-C(O)-CH₃) and at the 2-position with a methylthio (-S-CH₃) moiety. The 3- and 4-positions are occupied by oxo groups (=O), creating a conjugated system that influences its electronic properties. Computational models predict significant ring strain due to the cyclobutene’s 90° bond angles, which may enhance reactivity in ring-opening reactions .
Table 1: Key Structural Data
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methylthio group (δ ~2.5 ppm for S-CH₃ protons) and the acetamide’s carbonyl carbon (δ ~170 ppm in ¹³C NMR). Infrared (IR) spectroscopy shows strong absorption bands at 1,740 cm⁻¹ and 1,680 cm⁻¹, corresponding to the cyclobutene’s oxo groups and the acetamide’s C=O stretch, respectively.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Cyclobutene Ring Formation: A [2+2] cycloaddition between acetylene derivatives and ketenes generates the cyclobutene core.
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Functionalization: Subsequent thioetherification introduces the methylthio group, followed by acetamide coupling via nucleophilic acyl substitution.
Reaction conditions (e.g., anhydrous solvents, temperatures of 60–80°C) are critical to avoiding side reactions such as ring-opening or oxidation.
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Dichloromethane, 0°C, 12 h | 45% | 90% |
| 2 | Methyl mercaptan, K₂CO₃, DMF, 60°C | 62% | 88% |
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize temperature control and scalability. Automated systems minimize human exposure, addressing safety concerns associated with reactive intermediates.
Physicochemical Properties
Physical State and Stability
The compound exists as a pale-yellow crystalline solid under standard conditions . It exhibits moderate stability in dry, inert atmospheres but degrades upon prolonged exposure to moisture or UV light, forming sulfoxides and diketones .
Solubility and Partitioning
Experimental data indicate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL) . The predicted logP value of 0.89 suggests moderate lipophilicity, enabling membrane permeability in biological systems .
Chemical Reactivity
Nucleophilic Additions
The electron-deficient cyclobutene ring undergoes nucleophilic attacks at the 1- and 3-positions. For example, amines selectively add to the 3-oxo group, forming β-amino enones.
Cycloadditions
The compound participates in Diels-Alder reactions with dienes, leveraging ring strain to form bicyclic adducts. These reactions proceed at ambient temperatures with yields exceeding 70%.
Biological Activity and Applications
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. Mechanistic studies suggest interference with bacterial cell wall synthesis, though target identification remains ongoing.
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.
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Derivatization: Explore structural analogs with enhanced bioavailability.
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Toxicology: Conduct chronic exposure assessments in animal models.
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